methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with other organic substrates under specific reaction conditions. Industrial production methods often utilize these synthetic routes on a larger scale, optimizing reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiophene ring or the ester and amide functional groups .
Scientific Research Applications
Thiophene derivatives, including methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as suprofen and articaine. These compounds share the thiophene ring structure but differ in their functional groups and pharmacological properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c1-17-13(16)10-6-8-19-12(10)14-11(15)5-4-9-3-2-7-18-9/h2-8H,1H3,(H,14,15)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDDIPGAFWYHLH-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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